

3-Amino-6-bromopyrazine-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carboxamide

Cat. No.: B173501

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-6-bromopyrazine-2-carboxamide**: Properties, Synthesis, and Reactivity

Introduction

3-Amino-6-bromopyrazine-2-carboxamide is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its rigid pyrazine scaffold, adorned with a strategic bromine atom and two modifiable nitrogen-containing functional groups, makes it a versatile building block for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an exploration of its reactivity, underscoring its utility as a key synthetic intermediate. The presence of the bromine atom serves as a convenient handle for cross-coupling reactions, while the amino and carboxamide moieties offer sites for further derivatization, enabling the exploration of vast chemical space in the pursuit of novel bioactive molecules.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. This section details the key characteristics of **3-Amino-6-bromopyrazine-2-carboxamide**.

Chemical Identity

Identifier	Value	Reference
CAS Number	17890-77-6	[3]
Molecular Formula	C ₅ H ₅ BrN ₄ O	[3]
Molecular Weight	217.03 g/mol	[3]
IUPAC Name	3-amino-6-bromopyrazine-2-carboxamide	
Canonical SMILES	C1=C(N=C(C(=N1)N)C(=O)N)Br	
InChI Key	PBCURFNSKTTYGF-UHFFFAOYSA-N	

Physical Properties

Property	Description	Reference
Appearance	Typically a yellow to brown solid powder.	[4]
Melting Point	Not definitively reported in surveyed literature. The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, melts at 172-177 °C.	[5]
Solubility	While quantitative data is scarce, based on its polar functional groups, it is expected to be soluble in polar aprotic solvents like DMSO and DMF and sparingly soluble in water and nonpolar organic solvents.	
Storage	Store at room temperature in a dry, well-ventilated area.	[3]

Spectroscopic Data (Predicted and Inferred)

No experimentally derived spectra for **3-Amino-6-bromopyrazine-2-carboxamide** were found in the reviewed literature. The following data is predicted based on the analysis of its direct precursor and structurally similar compounds.[\[1\]](#)[\[6\]](#)

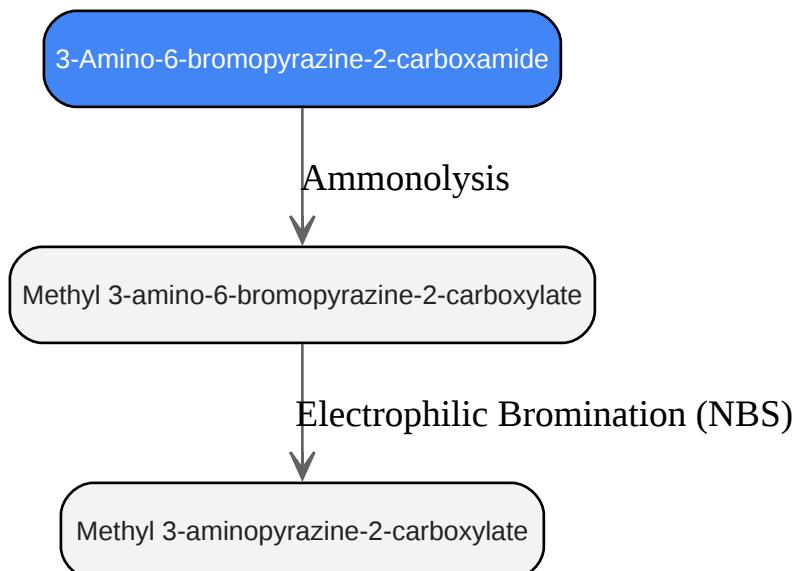
¹H NMR (400 MHz, DMSO-d₆): The spectrum is predicted to show three main signals. The lone aromatic proton on the pyrazine ring is expected to appear as a singlet downfield. The protons of the primary amine and primary carboxamide will each present as broad singlets.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~8.5	Singlet	H-5 (Pyrazine)	Based on the H-5 proton signal at 8.42 ppm in the methyl ester precursor. [1]
~7.8	Broad Singlet	-CONH ₂	Carboxamide protons in related structures appear in this region. [6]
~7.6	Broad Singlet	-NH ₂	The C3-amino protons in the methyl ester precursor appear at 7.55 ppm. [1]

¹³C NMR (100 MHz, DMSO-d₆): The predicted spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~166	C=O (Carboxamide)	Typical chemical shift for a primary carboxamide carbon. [7]
~155	C-3 (C-NH ₂)	Carbon atom attached to the amino group.
~147	C-2 (C-CONH ₂)	Carbon atom attached to the carboxamide group.
~135	C-5 (C-H)	The only carbon atom bearing a proton.
~125	C-6 (C-Br)	Carbon atom attached to the bromine, shifted upfield relative to C-H.

Mass Spectrometry (MS): The expected mass spectrum would show a characteristic isotopic pattern for a monobrominated compound.


Mode	Expected $[M+H]^+$ (m/z)	Rationale
ESI+	217.97 / 219.97	Calculated for $C_5H_6BrN_4O^+$, showing the characteristic ~1:1 ratio for ^{79}Br and ^{81}Br isotopes.

Synthesis and Purification

The most direct and efficient synthesis of **3-Amino-6-bromopyrazine-2-carboxamide** involves the ammonolysis of its corresponding methyl ester, methyl 3-amino-6-bromopyrazine-2-carboxylate. This precursor is readily accessible via electrophilic bromination of methyl 3-aminopyrazine-2-carboxylate.

Retrosynthetic Analysis

The synthesis can be visualized as a two-step process starting from a commercially available pyrazine derivative.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **3-Amino-6-bromopyrazine-2-carboxamide**.

Recommended Synthetic Protocol

This protocol is divided into two stages: the synthesis of the intermediate ester and its subsequent conversion to the target carboxamide.

Stage 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate[1]

- **Reagents & Setup:** To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and acetonitrile (approx. 1.2 mL per mmol of starting material).
- **Bromination:** Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred suspension at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by TLC or LC-MS.
- **Workup:** Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.
- **Purification:** Wash the filter cake with cold acetonitrile and dry under vacuum to afford the desired methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid. This intermediate is often of sufficient purity for the next step.

Stage 2: Synthesis of **3-Amino-6-bromopyrazine-2-carboxamide**[6]

- **Reagents & Setup:** Suspend the methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) from Stage 1 in a saturated solution of ammonia in methanol (7N NH₃ in MeOH) in a sealed pressure vessel.
- **Reaction:** Stir the mixture at room temperature for 24-48 hours. The conversion of the ester to the amide can be monitored by TLC or LC-MS.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- **Purification:** The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product,

3-Amino-6-bromopyrazine-2-carboxamide.

Chemical Reactivity and Derivatization

The synthetic utility of **3-Amino-6-bromopyrazine-2-carboxamide** stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyrazine ring significantly influences the behavior of its substituents.

Reactions at the C6-Bromine Position

The bromine atom at the C6 position is the most versatile handle for molecular elaboration. It is activated towards palladium-catalyzed cross-coupling reactions due to its position ortho to a ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.^[8]

- **Suzuki-Miyaura Coupling:** This is the most common reaction employed to form a new carbon-carbon bond at this position. Reacting **3-Amino-6-bromopyrazine-2-carboxamide** with various aryl or heteroaryl boronic acids (or their esters) under standard Suzuki conditions (e.g., $Pd(PPh_3)_4$, a base such as Na_2CO_3 or K_2CO_3 , and a solvent system like dioxane/water) can generate a diverse library of 6-aryl-3-aminopyrazine-2-carboxamides.^[9] ^[10] This is a cornerstone strategy in the synthesis of kinase inhibitors.^[9]
- **Other Cross-Couplings:** The C-Br bond is also amenable to other palladium-catalyzed reactions, including Buchwald-Hartwig amination (to install new amine functionalities), Sonogashira coupling (to introduce alkynes), and Stille coupling.

Reactivity of the Nitrogen Functional Groups

- **C3-Amino Group:** A critical insight for synthetic planning is the significantly reduced nucleophilicity of the C3-amino group.^[6] The combined electron-withdrawing effects of the two ring nitrogens and the adjacent carboxamide group deactivate this amine, making reactions like acylation or alkylation challenging under standard conditions. More forcing conditions or highly reactive electrophiles may be required for derivatization at this site.
- **C2-Carboxamide Group:** The primary carboxamide is relatively robust. It can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, but it is stable to most other synthetic transformations, including palladium-catalyzed coupling. Its primary role

is often as a key hydrogen bond donor and acceptor for mediating interactions with biological targets.^[6]

Caption: Key reactivity sites and common derivatization pathways.

Applications in Research and Development

The structural motifs accessible from **3-Amino-6-bromopyrazine-2-carboxamide** are prevalent in modern drug discovery and agrochemical science.

- Pharmaceutical Intermediate: This compound is a validated building block for potent and selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.^[9] The 3-aminopyrazine core acts as a hinge-binding motif, while the C6 position is explored for substituents that confer potency and selectivity. It also serves as an intermediate for developing anti-inflammatory and other therapeutic agents.^[2]
- Agrochemical Synthesis: In agricultural chemistry, the pyrazine core is a known toxophore. This compound is used to synthesize novel pesticides and herbicides, where the bromine atom's presence can enhance stability and efficacy.^[11]

Safety and Handling

As a laboratory chemical, **3-Amino-6-bromopyrazine-2-carboxamide** should be handled with appropriate care. A specific Safety Data Sheet (SDS) is not widely available; therefore, precautions should be based on data for structurally related compounds.

- Hazard Identification: The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, is classified as a skin sensitizer (H317).^[5] The related 3-amino-6-bromopyrazine-2-carboxylic acid is classified as causing serious eye damage.^[4] It is prudent to assume the title compound may be a skin, eye, and respiratory irritant.
- Recommended Handling:
 - Work in a well-ventilated fume hood.

- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
- Dispose of waste according to local, state, and federal regulations.

References

- Kolenko, P., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [\[Link\]](#)
- PubChem. (n.d.).
- PubChemLite. (n.d.).
- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [\[Link\]](#)
- Pathak, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Jean, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [\[Link\]](#)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [\[Link\]](#)
- Uchiyama, S., et al. (2021).
- Reich, H. (n.d.). ¹³C NMR Chemical Shifts.
- AZA Mid-Year Meeting. (n.d.).
- Havlicek, L., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.
- El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [\[Link\]](#)
- Jorda, R., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
- University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 3-Amino-6-bromopyrazine-2-carboxylic acid | 486424-37-7 [sigmaaldrich.com]
- 5. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. FCKeditor - Resources Browser [midyear.aza.org]
- To cite this document: BenchChem. [3-Amino-6-bromopyrazine-2-carboxamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173501#3-amino-6-bromopyrazine-2-carboxamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com